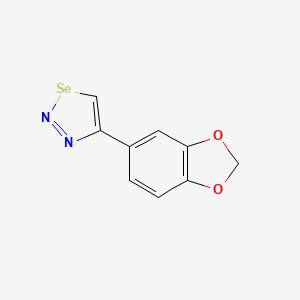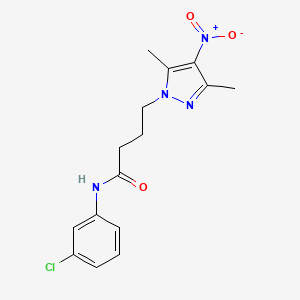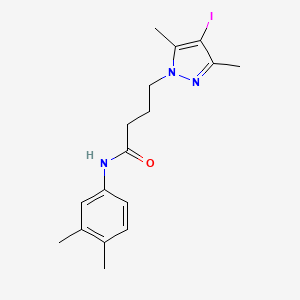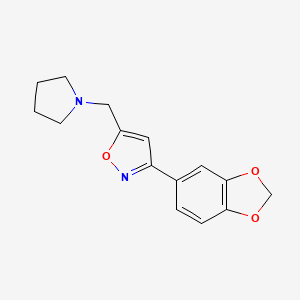![molecular formula C17H20N2O3 B4331078 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4331078.png)
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine
Overview
Description
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine, also known as BDBM, is a chemical compound that belongs to the family of piperidine derivatives. It has been the subject of several research studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine exerts its pharmacological effects by modulating the activity of specific molecular targets, such as ion channels, receptors, and enzymes. The exact mechanism of action of 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine is still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of specific receptors in the central nervous system. 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has also been shown to interact with specific ion channels, leading to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel activity, and enzyme activity. 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases. Additionally, 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has been shown to affect the expression of specific genes and proteins in the central nervous system, leading to changes in neuronal function and synaptic plasticity.
Advantages and Limitations for Lab Experiments
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has several advantages as a research tool, including its high potency, selectivity, and specificity for specific molecular targets. 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine is also relatively easy to synthesize, and its pharmacological effects can be easily measured using various biochemical and physiological assays. However, 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine also has several limitations, including its potential toxicity and side effects, which may limit its clinical applications. Additionally, 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine may exhibit off-target effects, leading to potential complications in experimental settings.
Future Directions
There are several future directions for the research on 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine. One potential direction is the development of new derivatives of 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine with improved pharmacological properties, such as increased potency or reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine, which may lead to the identification of new therapeutic targets for neurodegenerative diseases. Additionally, the potential applications of 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine in other fields, such as cancer research or immunology, should be explored in future studies.
Scientific Research Applications
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-3-2-6-19(9-12)10-14-8-15(18-22-14)13-4-5-16-17(7-13)21-11-20-16/h4-5,7-8,12H,2-3,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLUKGXRRTLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B4331008.png)
![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(1-methyldecahydroquinolin-4-yl)benzamide](/img/structure/B4331018.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)
![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)



![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)

![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4331092.png)